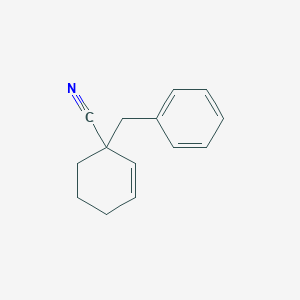
4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring fused to a pyrrolidin-2-one ring, with a 4-methoxybenzyl group attached to the pyrrolidinone nitrogen. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 1-(4-methoxybenzyl)pyrrolidin-2-one with o-phenylenediamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate imine, followed by cyclization to form the benzimidazole ring.
Reduction and Cyclization: Another method involves the reduction of 4-(1H-benzimidazol-2-yl)benzaldehyde to the corresponding alcohol, followed by cyclization with 1-(4-methoxybenzyl)pyrrolidin-2-one under acidic conditions.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reaction. Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the benzimidazole ring, leading to the formation of different reduced products.
Substitution: Substitution reactions at the pyrrolidinone ring or the benzimidazole ring can introduce various functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These include hydroxylated and carboxylated derivatives of the benzimidazole ring.
Reduced Derivatives: Reduced products may include amines and alcohols.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups, such as halides, alkyl, and aryl groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interaction with various biological targets, such as enzymes and receptors, makes it a candidate for therapeutic applications.
Medicine: In medicine, derivatives of this compound have been explored for their pharmacological properties. They have shown promise in treating conditions such as inflammation, cancer, and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring contributes to the compound's stability and reactivity, enhancing its biological activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, triggering signaling cascades that result in physiological responses.
類似化合物との比較
4-(1H-Benzimidazol-2-yl)benzaldehyde: This compound shares the benzimidazole ring but lacks the pyrrolidinone and methoxybenzyl groups.
1-(4-Methoxybenzyl)pyrrolidin-2-one: This compound contains the pyrrolidinone ring and methoxybenzyl group but lacks the benzimidazole ring.
4-(1H-Benzimidazol-2-yl)aniline: This compound features the benzimidazole ring and an aniline group, differing from the target compound in its substituents.
Uniqueness: 4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one stands out due to its combination of the benzimidazole and pyrrolidinone rings, which provides a unique structural framework. This combination enhances its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19-20-16-4-2-3-5-17(16)21-19/h2-9,14H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAJQIXDFFXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)
![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
